2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, azetidinyl, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Azetidinyl Group Formation: The azetidinyl group can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Benzodiazole Ring Formation: The benzodiazole ring can be synthesized through a condensation reaction between an o-phenylenediamine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its ability to modulate specific molecular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- 1H-Cyclopropa[a]naphthalene
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
Uniqueness
This compound is unique due to its combination of cyclopropyl, pyrazole, azetidinyl, and benzodiazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-18(13(2)23(3)22-12)20(26)24-10-15(11-24)25-17-7-5-4-6-16(17)21-19(25)14-8-9-14/h4-7,14-15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQWYRVQNDTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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